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Ammonium-d4 chloride

Cat. No.: B1143433
CAS No.: 12015-14-4
M. Wt: 57.51 g/mol
InChI Key: NLXLAEXVIDQMFP-JBISRTOLSA-N
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Description

Significance of Isotopic Labeling in Contemporary Chemical Science

Isotopic labeling is a technique used to track the movement of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org It involves the substitution of one or more atoms in a molecule with their isotope, creating a labeled compound that can be traced and analyzed. studysmarter.co.ukcreative-proteomics.com This methodology is crucial for understanding molecular transformations, elucidating complex mechanisms, and quantifying compounds with high precision. studysmarter.co.uk

Stable, non-radioactive isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used. wikipedia.orgsymeres.com These labeled compounds are chemically similar to their unlabeled counterparts but possess distinct physical properties that allow for their detection using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgthalesnano.com

The primary significance of isotopic labeling, particularly with deuterium, lies in several key areas:

Elucidation of Reaction Mechanisms: By selectively replacing hydrogen with deuterium, chemists can trace the pathways of chemical reactions and unravel intricate mechanistic details. symeres.comthalesnano.com

Metabolic and Pharmacokinetic Studies: Deuterium-labeled compounds are invaluable in drug discovery and development. clearsynth.com They help researchers understand the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates. acs.orgcernobioscience.com The kinetic isotope effect, a change in reaction rate due to isotopic substitution, can enhance a drug's metabolic stability. symeres.comacs.org

Analytical Standards: Deuterium-labeled molecules serve as excellent internal standards in mass spectrometry, improving the accuracy and reliability of quantitative measurements. thalesnano.comacs.org

Structural Biology: In NMR spectroscopy, deuterium labeling can simplify complex spectra and provide detailed information about molecular structures and protein-ligand interactions. thalesnano.comclearsynth.com It is also used in determining protein conformations through hydrogen/deuterium exchange studies. acs.org

Table 1: Applications of Isotopic Labeling in Scientific Research

Application AreaDescriptionKey Techniques
Mechanistic Chemistry Tracing atomic pathways to understand how chemical reactions occur. thalesnano.comNMR, Mass Spectrometry
Drug Metabolism & Pharmacokinetics (DMPK) Studying how organisms process drugs to improve their efficacy and stability. symeres.comclearsynth.comMass Spectrometry, Liquid Chromatography
Proteomics & Metabolomics Quantifying proteins and metabolites in biological systems to understand cellular processes. creative-proteomics.comsilantes.comMass Spectrometry (e.g., SILAC, iTRAQ, TMT)
Structural Analysis Determining the three-dimensional structure of molecules and macromolecules. thalesnano.comclearsynth.comNMR Spectroscopy, Neutron Scattering
Environmental Science Tracing the fate of agrochemicals and pollutants in the environment. symeres.comIsotope Ratio Mass Spectrometry

Rationale for Deuteration in Ammonium (B1175870) Chloride Research: Unique Contributions of Ammonium Chloride-D4

Ammonium Chloride-D4 (ND₄Cl) is an isotopically labeled version of ammonium chloride where the four hydrogen atoms of the ammonium cation are replaced with deuterium atoms. cdnisotopes.com This substitution provides a unique tool for specific research applications where the properties of deuterium are advantageous.

The primary rationale for using Ammonium Chloride-D4 stems from its utility as a source of deuterium and as a probe in structural and mechanistic studies. For instance, it has been used as an inexpensive additive and a deuterium source in electrochemical reductions of certain organic compounds. researchgate.net

Research has also utilized deuterated ammonium chloride to investigate fundamental physical and chemical properties. A 1934 study on the decomposition of mono-deutero ammonium chloride (NH₃DCl) was conducted to compare the bond strength between nitrogen-deuterium and nitrogen-hydrogen. unc.edu The findings suggested that the nitrogen-deuterium bond is weaker due to the greater mass of the deuterium atom. unc.edu More recent studies have employed neutron scattering on deuterated ammonium chloride to study order-disorder phase transitions in the crystal structure. iaea.org In the field of medical imaging, the relaxation properties of hyperpolarized ¹⁵N in [¹⁵N]NH₄Cl have been studied in deuterated water mixtures to assess its potential. nih.gov Furthermore, its ion-pair recognition and extraction have been explored using specialized receptors, with experiments conducted in deuterated solvents. rsc.org

Table 2: Chemical Properties of Ammonium Chloride-D4

PropertyValueReference
Chemical Formula ND₄Cl cdnisotopes.com
Molecular Weight 57.52 g/mol cdnisotopes.com
Appearance White or colorless crystalline solid wikipedia.orgnih.gov
Sublimation Point 340 °C chemicalbook.combritannica.com
Isotopic Enrichment Typically ≥98 atom % D cdnisotopes.com

Historical Development and Evolution of Research on Ammonium Halides and Their Deuterated Analogues

The history of ammonium chloride, known historically as "sal ammoniac," dates back to ancient times. anbar.asia Around 800 A.D., the Arabian chemist Jabir ibn Hayyan is credited with its discovery from the soot of burning camel dung. wikipedia.org It was recognized as a distinct substance, a "spirit," by Jabirian alchemists due to its volatility. wikipedia.org For centuries, its uses were varied, including as an electrolyte in early batteries like the Leclanché cell, which was a precursor to modern zinc-carbon batteries. wikipedia.orgmpbio.com

Systematic scientific study of ammonium halides began to flourish in the modern chemical era. In 1774, Carl Wilhelm Scheele isolated ammonia (B1221849) gas, which he called "alkaline air," by heating sal ammoniac with an alkali. anbar.asia The compound's principal modern uses are as a nitrogen source in fertilizers and as a flux in metallurgy to clean metal surfaces. britannica.com

The 20th century saw the application of advanced physical methods to study ammonium halides. In the 1920s and 1930s, significant work was done to determine their crystal structures and lattice energies. nih.govaip.orgacs.org These studies provided fundamental insights into the ionic nature of these compounds. aip.org

The availability of deuterium following its discovery in 1931 opened a new avenue of research. One of the early investigations into deuterated ammonium halides was a 1934 study on the decomposition of mono-deutero ammonium chloride, which provided early insights into the kinetic isotope effect. unc.edu Later, techniques like neutron scattering were used to probe the structural details and phase transitions of deuterated ammonium chloride, taking advantage of deuterium's different neutron scattering cross-section compared to hydrogen. iaea.org This evolution from alchemical curiosity to a subject of advanced physical chemistry and a tool in modern isotopic labeling illustrates the enduring scientific interest in ammonium halides and their deuterated analogues.

Properties

CAS No.

12015-14-4

Molecular Formula

ClH4N

Molecular Weight

57.51 g/mol

IUPAC Name

tetradeuterioazanium chloride

InChI

InChI=1S/ClH.H3N/h1H;1H3/i/hD4

InChI Key

NLXLAEXVIDQMFP-JBISRTOLSA-N

Isomeric SMILES

[2H][N+]([2H])([2H])[2H].[Cl-]

Canonical SMILES

[NH4+].[Cl-]

Origin of Product

United States

Synthetic and Preparative Methodologies for Research Grade Ammonium Chloride D4

Isotopic Exchange Mechanisms for Deuteration of Ammonium (B1175870) Chloride

The deuteration of ammonium chloride can be effectively achieved through hydrogen-deuterium isotopic exchange. This process relies on the lability of the protons on the ammonium ion (NH₄⁺) when placed in a deuterium-rich environment. The primary mechanism involves the reversible transfer of protons and deuterons between the ammonium ion and the solvent molecules.

The most common medium for this exchange is deuterium (B1214612) oxide (D₂O). When ammonium chloride (NH₄Cl) is dissolved in D₂O, the protons of the NH₄⁺ ion rapidly exchange with the deuterons from the D₂O molecules. The equilibrium for this exchange is shown below:

NH₄⁺ + D₂O ⇌ [NH₃D]⁺ + HDO [NH₃D]⁺ + D₂O ⇌ [NH₂D₂]⁺ + HDO [NH₂D₂]⁺ + D₂O ⇌ [NHD₃]⁺ + HDO [NHD₃]⁺ + D₂O ⇌ ND₄⁺ + HDO

To drive the equilibrium towards the fully deuterated species (ND₄⁺), the process is typically repeated several times. By dissolving the ammonium salt in D₂O and subsequently removing the solvent (containing HDO and excess D₂O) by evaporation, the isotopic enrichment of the solid ammonium chloride is progressively increased. unl.edu One study described preparing deuterated single crystals by dissolving analytical grade NH₄Cl in 99.85 mole-% D₂O and evaporating to dryness four times to achieve a theoretical deuteration of 99.0%. unl.edu

The efficiency of the exchange can be influenced by factors such as temperature and pH. For instance, hydrothermal exchange methods, which involve carrying out the exchange at elevated temperatures (e.g., 60°C), have been utilized in specific applications like the preparation of deuterated zeolites using ND₄Cl. rsc.org It is also important to note that due to the lability of the N-D bond, handling the final ND₄Cl product in a normal, humid atmosphere can lead to back-exchange, where deuterium is replaced by atmospheric hydrogen, thereby reducing the isotopic purity. unl.edu

Controlled Synthesis Pathways for High-Purity Ammonium Chloride-D4 (ND₄Cl)

For applications demanding the highest isotopic enrichment and chemical purity, direct synthesis is the preferred method over isotopic exchange. This involves the reaction of deuterated precursors in a controlled environment. The most common pathway is the acid-base neutralization reaction between deuterated ammonia (B1221849) (ND₃) and deuterium chloride (DCl). scispace.comwikipedia.org

ND₃ + DCl → ND₄Cl

This synthesis can be broken down into two key stages: the preparation of the deuterated starting materials and the subsequent reaction and purification of the final product.

Preparation of Deuterated Reagents:

Deuterium Chloride (DCl): A common laboratory method for generating DCl gas is the reaction of phosphorus pentachloride (PCl₅) with deuterium oxide (D₂O). scispace.com The resulting DCl gas is often distilled to ensure high purity before use.

Deuterated Ammonia (ND₃): High-purity ND₃ can be synthesized by reacting magnesium nitride (Mg₃N₂) with D₂O. scispace.com The gaseous ND₃ produced is typically distilled to remove any impurities.

Reaction and Purification: A well-documented method involves working entirely within an evacuated apparatus to prevent atmospheric contamination. scispace.com In this process, the purified DCl is first dissolved in high-purity D₂O to create a DCl solution. Subsequently, the prepared ND₃ gas is dissolved in this acidic solution to form a solution of ND₄Cl in D₂O. scispace.com The final product is obtained by evaporating the solvent, often in a stream of dry, inert gas like nitrogen. The resulting solid ND₄Cl is then thoroughly dried in a vacuum desiccator over a potent drying agent such as phosphorus pentoxide (P₄O₁₀) to yield a fine, crystalline powder. scispace.com Following such a procedure, it was reported that no impurities could be detected in the final ND₄Cl product. scispace.com

Table 1: Summary of a Controlled Synthesis Pathway for ND₄Cl

StepDescriptionReactantsProduct
1Preparation of Deuterium ChloridePCl₅, D₂ODCl
2Preparation of Deuterated AmmoniaMg₃N₂, D₂OND₃
3Neutralization ReactionDCl, ND₃ (dissolved in D₂O)ND₄Cl solution
4Isolation and PurificationEvaporation of solvent followed by vacuum dryingHigh-purity solid ND₄Cl

Analytical Techniques for Verifying Isotopic Enrichment and Purity of ND₄Cl

Isotopic Enrichment Analysis: The primary goal is to quantify the percentage of hydrogen atoms that have been successfully replaced by deuterium. This is reported as "atom percent D."

Mass Spectrometry (MS): This is a fundamental technique for determining isotopic enrichment. nih.gov Mass spectrometers separate ions based on their mass-to-charge ratio. The molar mass of standard NH₄Cl is 53.49 g/mol . wikipedia.org In contrast, the fully deuterated ND₄Cl has a molar mass of approximately 57.52 g/mol . isotope.com By analyzing the mass spectrum of the ammonium cation, the relative abundances of all possible isotopologues (NH₄⁺, [NH₃D]⁺, [NH₂D₂]⁺, [NHD₃]⁺, and ND₄⁺) can be measured. From this distribution, the isotopic enrichment (atom % D) is calculated. rsc.orgisotope.com For example, a commercially available sample with an isotopic purity of 98 atom % D means that, on average, 98% of the hydrogen sites are occupied by deuterium. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a highly effective method for assessing isotopic substitution. rsc.org In ¹H NMR, a high isotopic enrichment would be confirmed by the significant reduction or complete disappearance of the signal corresponding to the ammonium protons. Conversely, ²H (Deuterium) NMR will show a strong signal, confirming the successful incorporation of deuterium into the molecule. NMR analysis is also crucial for identifying the positions of any residual protons and ensuring the structural integrity of the compound. rsc.org It was used to confirm that ND₄Cl crystals exposed to the atmosphere had their deuteration level reduced to 90 ± 5 percent. unl.edu

Table 2: Comparison of Physical Properties and Isotopic Purity

PropertyAmmonium Chloride (NH₄Cl)Ammonium Chloride-d4 (ND₄Cl)
Molar Mass 53.49 g/mol wikipedia.org~57.52 g/mol isotope.com
Appearance White crystalline solid wikipedia.orgWhite crystalline powder sigmaaldrich.comchembk.com
Common Isotopic Purity Natural Abundance≥98 atom % D isotope.comsigmaaldrich.com
Sublimation Point 338 °C wikipedia.org340 °C sigmaaldrich.comchemicalbook.com

Table 3: Theoretical Species Abundance in ND₄Cl at 99% Isotopic Enrichment

This table illustrates the statistical distribution of different molecular species (isotopologues) in a sample of Ammonium Chloride-d4 with a 99% isotopic enrichment at each of the four possible sites. The calculation is based on a binomial expansion. isotope.com

IsotopologueFormulaPercent Species Abundance
d₄-speciesND₄⁺96.06%
d₃-species[NHD₃]⁺3.88%
d₂-species[NH₂D₂]⁺0.06%
d₁-species[NH₃D]⁺<0.01%
d₀-speciesNH₄⁺<0.01%

Spectroscopic Characterization and Advanced Spectroscopic Applications of Ammonium Chloride D4

Vibrational Spectroscopy of Ammonium (B1175870) Chloride-D4

Vibrational spectroscopy provides in-depth information about the molecular structure, bonding, and dynamics of ND₄Cl. Techniques such as far-infrared, Raman, and Fourier transform infrared (FT-IR) spectroscopy are employed to probe the distinct vibrational modes of the deuterated ammonium ion and the lattice vibrations of the crystal.

Far-infrared (far-IR) spectroscopy is a powerful tool for examining the low-frequency vibrational modes in crystals, which are particularly sensitive to the crystalline structure and intermolecular forces. nih.gov In ND₄Cl, far-IR studies have been instrumental in characterizing its different crystalline phases. aip.org The spectra reveal information about lattice vibrations, where the entire ND₄⁺ and Cl⁻ ions move relative to each other, and the librational (or torsional) modes of the ND₄⁺ ion. aip.orgdntb.gov.ua

At low temperatures, such as 21 K, the far-IR spectrum of ND₄Cl displays a multitude of sharp, intense bands. These bands are assigned to combinations involving the internal vibrational modes of the ammonium ion, the librational mode, and various lattice modes. aip.org The observation of overtones of the librational mode allows for the calculation of the potential barrier hindering the rotation of the ammonium ion. aip.orgresearchgate.net For ND₄Cl, this barrier has been determined to be 1860 cm⁻¹ (5.32 kcal/mole). aip.org

The low-wavenumber spectral region is influenced by delocalized lattice vibrations that arise from intermolecular forces and the packing arrangement in the crystal structure. nih.gov This makes far-IR spectroscopy particularly useful for distinguishing between different polymorphic forms of a substance. nih.gov

Raman spectroscopy is another vibrational technique that provides complementary information to IR spectroscopy. It is particularly effective in studying the effects of temperature and isotopic substitution on the vibrational modes of ND₄Cl. aip.orgias.ac.in Polarized Raman spectra of ND₄Cl have been recorded at low temperatures (25–35 K) where the crystal exists in an ordered Td phase. aip.orgdntb.gov.ua

Temperature-dependent Raman studies are crucial for investigating the order-disorder phase transition in ammonium chloride. ioffe.ru As the temperature is varied, changes in the Raman spectra, including the position, intensity, and width of the spectral lines, can be correlated with structural changes in the crystal lattice. ioffe.ru For instance, the temperature dependence of the transverse optical (TO) and longitudinal optical (LO) phonons provides insights into the coexistence of ordered and disordered phases near the phase transition temperature. ioffe.ru

The substitution of hydrogen with deuterium (B1214612) results in significant isotopic shifts in the Raman spectra. A comparison of the Raman spectra of NH₄Cl and ND₄Cl reveals these isotopic effects, which are essential for the correct assignment of vibrational modes. ias.ac.in The study of these isotopic shifts helps in understanding the nature of the vibrational motions and the forces within the crystal. aip.orgias.ac.in

Table 1: Comparison of Fundamental Vibrational Frequencies of NH₄⁺ and ND₄⁺ in the Ordered Phase of Ammonium Chloride

Vibrational Mode Approximate Type of Mode NH₄Cl Frequency (cm⁻¹) aip.org ND₄Cl Frequency (cm⁻¹) aip.org
ν₁ Symmetric Stretch 3041 2173
ν₂ Symmetric Bend 1716 1222
ν₃ Asymmetric Stretch 3122 2345
ν₄ Asymmetric Bend 1418 1073
ν₅ Lattice Translation (TO) 186 179
ν₆ Librational Mode 359 258

This table is interactive. Click on the headers to sort the data.

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique for characterizing the vibrational modes of molecules. youtube.com In the case of ND₄Cl, FT-IR spectra provide detailed information about the fundamental vibrations of the deuterated ammonium ion. aip.orgwalshmedicalmedia.com The absorption of infrared radiation excites different modes of vibration of the atoms, and the positions of the resulting peaks in the spectrum are indicative of the molecular structure. udel.edu

Infrared spectra of ND₄Cl have been recorded at various temperatures, often using thin sublimed films or pressed disks. aip.orgresearchgate.net At low temperatures, the spectra exhibit numerous sharp and intense bands that can be assigned to the internal vibrational modes of the ND₄⁺ ion, as well as combination and overtone bands. aip.org

The fundamental vibrational modes of the tetrahedral ND₄⁺ ion include the symmetric stretch (ν₁), symmetric bend (ν₂), asymmetric stretch (ν₃), and asymmetric bend (ν₄). mdpi.com The frequencies of these modes are sensitive to the isotopic substitution of hydrogen with deuterium. For example, studies on partially deuterated ammonium salts have systematically examined the stretching and bending vibrations of NH₄⁺, NH₃D⁺, NH₂D₂⁺, NHD₃⁺, and ND₄⁺ ions. researchgate.net

The analysis of FT-IR spectra can also reveal details about phase transitions. For example, the temperature dependence of the ND₄⁺ stretching bands in related compounds like (ND₄)₂SO₄ has indicated the existence of multiple phases. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ammonium Chloride-D4

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local environment, dynamics, and structure of atomic nuclei in a molecule. For ND₄Cl, solid-state NMR studies focusing on deuterium (²H) and nitrogen-14 (¹⁴N) provide unique insights into the behavior of the ammonium ion within the crystal lattice.

Deuterium (²H) solid-state NMR is particularly sensitive to the dynamics and local environment of deuterated species. nih.gov The interaction of the deuterium nuclear quadrupole moment with the local electric field gradient (EFG) at the nucleus provides detailed information about molecular motion. acs.org

In ND₄Cl, ²H NMR studies have been conducted on single crystals to investigate the reorientational dynamics of the ND₄⁺ ion. aip.org At high temperatures, the rapid motion of the ammonium ion averages out both dipole-dipole and quadrupole interactions, leading to narrow NMR resonances. aip.org As the temperature is lowered, a transition in the linewidth occurs, and quadrupolar splittings appear in the ²H spectrum. aip.org

By studying the crystal at different orientations, the deuterium quadrupole coupling constant has been determined to be 180.1 ± 1.0 kHz with an asymmetry parameter of 0.00 ± 0.01. aip.org These parameters provide quantitative information about the electric field gradient at the deuterium nucleus and, by extension, the geometry and bonding of the N-D bond. ²H NMR line-shape analysis over a range of temperatures can distinguish between different dynamic regimes, from static behavior at very low temperatures to rapid, isotropic-like reorientation at higher temperatures. acs.org

Nitrogen-14 (¹⁴N) is a quadrupolar nucleus (spin I=1), and its NMR spectra can be challenging to acquire due to broad powder patterns. researchgate.netresearchgate.net However, recent advances in solid-state NMR techniques, such as magic-angle spinning (MAS), have made it possible to obtain high-quality ¹⁴N spectra from ammonium salts. researchgate.netnih.gov

Solid-state ¹⁴N NMR studies of ND₄Cl, often in comparison with NH₄Cl, provide information about the electronic environment around the nitrogen atom and the interactions of the ammonium ion within the lattice. researchgate.netresearchgate.net Isotope effects are also observable in ¹⁴N NMR. Deuterium substitution causes a measurable shift in the ¹⁴N chemical shift. researchgate.netscispace.com For ammonium chloride, the full deuterium isotope effect on the nitrogen chemical shift (the difference between the NH₄⁺ and ND₄⁺ peaks) has been measured. scispace.com

While ²H NMR reveals quadrupolar splitting as the temperature is lowered, no such splitting is observed in the ¹⁴N spectrum of ND₄Cl. aip.orgdntb.gov.ua This indicates that the electric field gradient at the nitrogen nucleus remains very small, consistent with the tetrahedral symmetry of the ammonium ion. The high sensitivity of ¹⁴N quadrupole coupling parameters to the crystal structure makes ¹⁴N MAS NMR a valuable tool for characterizing ammonium salts. nih.gov

Applications of Ammonium Chloride-D4 in Biomolecular NMR for Isotope-Enriched Systems

Ammonium chloride-D4 (ND4Cl) serves as a crucial reagent in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for the study of isotope-enriched systems. isotope.comisotope.com Its primary application lies in the preparation of deuterated buffers and media for NMR analysis, which helps to reduce the overwhelming signal from solvent protons, thereby enhancing the resolution and sensitivity of the spectra for the biomolecule of interest. chemie-brunschwig.chckisotopes.com

In the field of protein NMR, stable isotope labeling is a fundamental technique for elucidating the structure, dynamics, and interactions of proteins. silantes.comconductscience.com By growing microorganisms in minimal media where ¹⁵NH₄Cl is the sole nitrogen source, researchers can produce proteins uniformly enriched with the ¹⁵N isotope. isotope.comsigmaaldrich.comsigmaaldrich.com When combined with deuteration, for which ND4Cl can be a source of deuterium, this approach becomes even more powerful. Deuterium labeling reduces spectral complexity by eliminating certain proton signals and removing some dipolar couplings, which is especially beneficial for studying large proteins and protein complexes. silantes.com

Furthermore, doubly labeled ammonium chloride, specifically Ammonium chloride (D₄, 98%; ¹⁵N, 98%), is commercially available for these advanced biomolecular NMR applications. isotope.com This compound allows for the simultaneous introduction of both deuterium and nitrogen-15 (B135050) into the biological system. isotope.com This is instrumental in multidimensional NMR experiments that are designed to resolve complex spectra and extract detailed structural and dynamic information. silantes.com The use of such isotopically labeled compounds is central to modern structural biology, enabling the study of macromolecules under conditions that mimic their physiological environments. conductscience.commdpi.com

The following table summarizes the key applications of ND4Cl in biomolecular NMR:

ApplicationPurposeKey Benefit
Solvent for NMR Spectroscopy Reduce solvent proton signals in aqueous samples.Improved spectral resolution and sensitivity for the target biomolecule. chemie-brunschwig.chckisotopes.com
Isotope Labeling of Proteins Introduce deuterium into protein structures.Simplification of complex proton spectra and reduction of dipolar couplings. silantes.com
Minimal Growth Media Serve as a nitrogen and deuterium source for microorganisms expressing a target protein.Production of isotope-enriched proteins for advanced NMR studies. isotope.comsigmaaldrich.com
Multidimensional NMR Used in conjunction with ¹⁵N labeling for complex structural analysis.Enables detailed characterization of large proteins and their interactions. silantes.comisotope.com

Inelastic Neutron Scattering (INS) Spectroscopy of Ammonium Chloride-D4

Inelastic Neutron Scattering (INS) is a powerful technique for probing the atomic and molecular motions within a material. epj-conferences.org Unlike X-ray scattering, which primarily interacts with electrons, neutrons scatter from atomic nuclei, making INS particularly sensitive to the dynamics of ions and the positions of lighter elements like deuterium. neutronsources.org

Analysis of Torsional Oscillations and Librational Modes of ND4+ Ions in ND4Cl

The dynamics of the ammonium (ND₄⁺) ion in ammonium chloride have been a subject of significant interest, particularly in relation to the order-disorder phase transition that occurs at 243 K. neutronsources.org INS studies on deuterated ammonium chloride (ND₄Cl) have been instrumental in characterizing the rotational motions of the ND₄⁺ ion. neutronsources.org

At temperatures above the phase transition, the ND₄⁺ ions are disordered, while below this temperature, they adopt an ordered arrangement. INS experiments have been used to measure the torsional and librational (hindered rotational) modes of the ND₄⁺ ions. These low-frequency vibrational modes provide direct insight into the potential energy landscape experienced by the ions within the crystal lattice. rsc.org

Research has shown that the results from INS are consistent with an anisotropic distribution of the deuterium ions, which can be attributed to torsional oscillations of the ND₄⁺ ion. neutronsources.org A splitting of the torsional mode has been observed above the phase transition temperature in the related compound NH₄Cl, providing further detail on the complex rotational dynamics. aps.org

Investigation of Low-Energy Phonon Dynamics and Density of States in ND4Cl

INS is also exceptionally well-suited for studying the collective lattice vibrations known as phonons. epj-conferences.org The measurement of phonon dispersion relations and the phonon density of states (PDOS) provides fundamental information about the interatomic forces and thermodynamic properties of a crystal. epj-conferences.orgstackexchange.com

In the context of ND₄Cl, INS has been employed to investigate low-energy phonon dynamics. iosrjournals.org These studies are crucial for understanding the coupling between the rotational motion of the ND₄⁺ ions and the translational vibrations of the crystal lattice. The behavior of low-energy modes, particularly near the phase transition, can be correlated with anomalous changes in the material's elastic constants. aps.org

The phonon density of states, which describes the number of vibrational modes at a given energy, can be determined from INS data. mst.eduharvard.edu This information is vital for accurately modeling the thermodynamic properties of ND₄Cl. By comparing experimental PDOS with theoretical calculations, researchers can refine models of the lattice dynamics in this and related materials. iosrjournals.org The use of deuterated samples like ND₄Cl is advantageous as it enhances coherent scattering and avoids the strong incoherent scattering from hydrogen, leading to clearer data on the collective phonon modes. neutronsources.org

Neutron Scattering and Diffraction Investigations of Ammonium Chloride D4 Crystal Structures and Dynamics

High-Resolution Neutron Diffraction for Crystal Structure Determination of ND₄Cl Polymorphs

High-resolution neutron diffraction is a powerful method for accurately determining the crystal structures of different phases (polymorphs) of ND₄Cl. sfasu.edu Unlike X-rays, which scatter from electron clouds, neutrons interact with the atomic nuclei, enabling the precise localization of deuterium (B1214612) atoms within the crystal lattice. sfasu.edu This capability is crucial for understanding the orientation of the ND₄⁺ ion and the nature of the hydrogen bonding in the crystal.

At room temperature, ND₄Cl exists in a disordered cubic phase (Phase II) with the CsCl-type structure. In this phase, the tetrahedral ND₄⁺ ions are randomly distributed between two equivalent orientations within the cubic unit cell. aps.orgaps.org As the temperature is lowered, it undergoes a phase transition to an ordered cubic phase (Phase IV) where the ND₄⁺ ions adopt a parallel-ordered arrangement. Further cooling or application of pressure can induce other polymorphic transitions.

Neutron diffraction studies have been instrumental in determining the key structural parameters of these polymorphs, such as lattice constants and the N-D bond lengths. For instance, at room temperature, the N-D bond length has been determined to be approximately 1.03 Å. aps.org

Structural Parameters of ND₄Cl at Room Temperature
ParameterValueReference
Crystal SystemCubic (CsCl-type) aps.org
PhaseDisordered (Phase II) aps.org
N-D Bond Length~1.03 Å aps.org

Diffuse Neutron Scattering for Characterizing Order-Disorder Phenomena in Deuterated Ammonium (B1175870) Chloride

Diffuse neutron scattering provides detailed insights into the short-range order and disorder in ND₄Cl. epj-conferences.org In the disordered phase, while there is no long-range orientational order of the ND₄⁺ ions, short-range correlations can exist. Diffuse scattering patterns reveal the nature and extent of these local ordering tendencies.

Studies have shown that even above the order-disorder transition temperature, there are significant correlations between the orientations of neighboring ND₄⁺ ions. researchgate.net The intensity distribution of the diffuse scattering can be analyzed to understand the interaction energies between the ammonium ions. An Ising model, which considers the two possible orientations of the ND₄⁺ ion as an "up" or "down" state, has been successfully used to model the diffuse scattering data and extract information about these interactions. researchgate.net This analysis has revealed that both electrostatic and short-range interactions play a crucial role in the ordering process. researchgate.net

High-Pressure Neutron Scattering Studies on ND₄Cl Phase Behavior

The application of high pressure provides another dimension for exploring the phase diagram and structural transformations of ND₄Cl. High-pressure neutron scattering experiments have revealed the existence of several high-pressure phases and have provided data on their equations of state. researchgate.netresearchgate.net

Structural changes in deuterated ammonium chloride have been investigated using neutron time-of-flight diffraction at pressures up to 35 kbar. researchgate.net These studies have provided valuable data on the pressure dependence of the lattice parameters and the position of the deuterium atoms. It has been established that the order-disorder transition from the phase with random orientations of the ND₄⁺ ions is affected by pressure. researchgate.net A comparison with its hydrogen-containing counterpart, NH₄Cl, showed that the isotopic substitution of deuterium for hydrogen has a noticeable effect on the compressibility of the crystal. researchgate.net

High-Pressure Neutron Diffraction Data for ND₄Cl
Pressure Range InvestigatedTechniqueKey FindingsReference
Up to 35 kbarNeutron time-of-flight diffractionDetermined pressure dependence of lattice parameters and deuterium position. Observed influence of isotopic substitution on compressibility. researchgate.netresearchgate.net
Up to 45 kbar (for ND₄Br)Neutron time-of-flight diffractionProvided data on equations of state and structural changes under high pressure. researchgate.net

Neutron Scattering for Elucidating Ammonium Ion Rotational Dynamics and Orientational States in ND₄Cl Lattices

Inelastic and quasi-elastic neutron scattering are powerful techniques for studying the rotational dynamics of the ammonium ion in the ND₄Cl lattice. These methods can probe the energy levels associated with the rotational and librational (torsional oscillation) motions of the ND₄⁺ ion.

Inelastic neutron scattering experiments have identified the librational mode of the ND₄⁺ ion. aip.org The frequency of this mode provides a direct measure of the height of the potential barrier hindering the rotation of the ammonium ion. At 85 K, a flat torsional branch with an average frequency of 8.3 x 10¹² cps was observed. aps.org The results from these studies have been crucial in ruling out the possibility of free rotation of the ammonium ion at higher temperatures, supporting instead an order-disorder model for the phase transition. iaea.org

Quasi-elastic neutron scattering, on the other hand, provides information on the timescale and geometry of the reorientational motions of the ND₄⁺ ions. Reverse Monte Carlo modeling of neutron diffraction data has suggested that the orientational disorder involves local librational motion with an average angular amplitude of about 17 degrees, as well as reorientations through 90-degree jumps around the two-fold axes of the ammonium ion. iaea.org

Rotational Dynamics of ND₄⁺ in ND₄Cl
TechniqueObservationConclusionReference
Inelastic Neutron ScatteringLibrational (torsional) mode frequency of ~280 cm⁻¹Hindered rotation of ND₄⁺ ion, providing evidence against free rotation. aip.org
Inelastic Neutron Scattering at 85 KTorsional branch with an average frequency of 8.3 x 10¹² cpsQuantification of the librational motion in the ordered phase. aps.org
Reverse Monte Carlo of Neutron Diffraction DataLocal librational motion (avg. 17° amplitude) and 90° jumpsDetailed model of the orientational disorder mechanism. iaea.org

Phase Transitions and Solid State Dynamics in Ammonium Chloride D4 Systems

Thermally Induced Phase Transitions in ND4Cl Crystals

Ammonium (B1175870) chloride-d4 undergoes a significant order-disorder phase transition upon cooling. At ambient pressure, the crystal structure changes from a disordered phase (Phase II) to an ordered phase (Phase III/IV).

Phase II (Disordered Phase): At room temperature and down to the transition temperature, ND4Cl exists in a disordered state with a CsCl-type cubic structure (space group Pm-3m). iaea.orgacs.org In this phase, the tetrahedral ND4+ ions are randomly oriented in one of two equivalent positions within the cubic unit cell. iaea.org

Phase III/IV (Ordered Phase): Below the transition temperature, the ND4+ ions adopt a parallel, "ferro-ordered" alignment, resulting in a transition to a primitive cubic structure (space group P-43m). iaea.orgacs.org

This transition is characterized by a lambda-like anomaly in the heat capacity, typical of order-disorder phenomena. aip.orgresearchgate.net For ND4Cl, the transition at atmospheric pressure is observed to be almost continuous or weakly first-order. researchgate.netdntb.gov.ua This is a notable difference from its non-deuterated counterpart, NH4Cl, which exhibits a more distinct first-order transition at atmospheric pressure. researchgate.netdntb.gov.ua The constant-pressure heat capacity has been extensively studied, revealing critical behavior that points to the complex nature of the interactions driving the transition. aip.org

PropertyDescriptionSource(s)
High-Temperature Phase (II) Disordered, CsCl-type cubic structure iaea.orgacs.org
Space Group (Phase II) Pm-3m iaea.orgacs.org
Low-Temperature Phase (III/IV) Ordered, CsCl-type cubic structure iaea.orgacs.org
Space Group (Phase III/IV) P-43m iaea.orgacs.org
Transition Character at 1 atm Almost continuous (weakly first-order) researchgate.netdntb.gov.ua

Pressure-Driven Structural and Dynamic Transformations in ND4Cl

Applying external pressure provides another avenue to induce structural and dynamic changes in ND4Cl, allowing for the exploration of its phase diagram.

The order-disorder transition observed at low temperatures can also be induced at room temperature by increasing pressure. Neutron diffraction studies on ND4Cl under high pressure have shown that the crystal transforms from the disordered phase (II, Pm-3m) to the ordered phase (IV, P-43m). iaea.orgresearchgate.net This pressure-induced transition is analogous to the thermally driven one, involving the parallel ordering of the ND4+ tetrahedra. iaea.org

A key finding from these studies is that the transition to the ordered phase occurs at a critical value of the deuterium (B1214612) atom's position parameter, u = 0.153 ± 0.002. iaea.org This suggests a geometric criterion for the onset of ordering.

The phase diagram of ND4Cl features a multicritical point, where the nature of the transition changes from first-order to second-order (continuous). For ND4Cl, this point is located very close to atmospheric pressure, whereas for NH4Cl it occurs at a significantly higher pressure of 1500 bar (0.15 GPa). researchgate.net This indicates that deuteration makes the continuous, second-order transition behavior accessible without the need for high pressure. High-pressure ultrasonic investigations have been conducted over a range of 0-7 kbar to map this order-disorder transition line. aip.org

ParameterValue / DescriptionSource(s)
Pressure-Induced Transition Phase II (disordered) → Phase IV (ordered) iaea.orgresearchgate.net
Mechanism Parallel ordering of ND4+ ions iaea.org
Critical Deuterium Position (u) 0.153 ± 0.002 iaea.org
Multicritical Point Pressure Near 1 atm researchgate.net

Order-Disorder Transitions and Configurational Dynamics of Deuterated Ammonium Ions in ND4Cl

The phase transitions in ND4Cl are fundamentally linked to the configurational state of the deuterated ammonium ions. The transition is a classic example of an order-disorder phenomenon.

Disordered State (Phase II): In the higher temperature, disordered phase (space group Pm-3m), the ND4+ tetrahedron has two equally probable orientations within the chloride ion cube, leading to orientational disorder. iaea.orgacs.org

Ordered State (Phase IV): In the lower temperature or higher pressure ordered phase (space group P-43m), the ND4+ tetrahedra all align in the same orientation, creating a "ferro-ordered" state. iaea.orgacs.org

The dynamics of the ND4+ ion involve librational (torsional oscillation) modes within the potential well created by the surrounding chloride ions. Infrared spectroscopy studies have been used to investigate these dynamics. aip.org From the observation of librational overtones, the potential barrier hindering the free rotation of the ND4+ ion in the ordered phase was calculated to be approximately 1860 cm⁻¹ (5.32 kcal/mole). aip.org The experimental data also suggest that the librational motion is more anharmonic than predicted by simpler models. aip.org

Influence of Deuteration on Phase Transition Kinetics and Thermodynamics

Comparing ND4Cl with its hydrogenated analog, NH4Cl, reveals the significant influence of deuteration on the phase transition properties. The increased mass of deuterium compared to hydrogen alters the kinetic and thermodynamic landscape of the crystal.

One of the most striking differences is in the character of the order-disorder transition at atmospheric pressure. dntb.gov.ua In NH4Cl, the transition is clearly first-order, characterized by a distinct discontinuity. dntb.gov.ua In contrast, the transition in ND4Cl is almost continuous (second-order), a change attributed to the presence of a multicritical point very near 1 atm. researchgate.netdntb.gov.ua To achieve a similar continuous transition in NH4Cl, a pressure of about 1500 bar is required. researchgate.net

This shift in the multicritical point is a direct thermodynamic consequence of deuteration. Furthermore, studies on the adiabatic elastic constants show that the temperature dependence of the constant c11 in the disordered phase is quite sensitive to deuteration and pressure. researchgate.netaip.org Conversely, the behavior of the heat capacity is not as strongly affected by deuteration. aip.org This highlights that deuteration impacts mechanical and thermal properties differently, a nuance that cannot be fully explained by simpler theoretical models like the compressible Ising model. aip.org

PropertyAmmonium Chloride (NH4Cl)Ammonium Chloride-d4 (ND4Cl)Source(s)
Transition at 1 atm First-orderAlmost continuous (second-order) dntb.gov.ua
Multicritical Point Pressure ~1500 bar (0.15 GPa)~1 atm researchgate.net
Elastic Constant (c11) Sensitivity Less sensitive in disordered phaseMore sensitive in disordered phase researchgate.netaip.org
Heat Capacity Sensitivity Less sensitive to pressure/deuterationLess sensitive to pressure/deuteration aip.org

Theoretical and Computational Modeling of Ammonium Chloride D4

Ab Initio Calculations for Structural Prediction and Energetics of ND4Cl Phases

Ab initio calculations, which are based on first principles of quantum mechanics without experimental input, are instrumental in predicting the crystal structures and phase energetics of materials. llnl.gov For ND4Cl, these methods can be used to explore its polymorphic landscape—the different ways molecules can pack into a crystal lattice. The computational workflow typically involves generating a multitude of potential crystal structures randomly and then optimizing their geometries to find the most stable arrangements. llnl.govuspex-team.org

The stability of these predicted structures is ranked based on their calculated energies. llnl.gov Methods such as Møller-Plesset perturbation theory (e.g., MP2) are particularly effective as they accurately describe the various types of interactions present in molecular crystals, including hydrogen bonding and dispersion forces, which are critical in ammonium (B1175870) salts. nih.gov By calculating the Gibbs free energy for different potential phases of ND4Cl at various temperatures and pressures, researchers can predict phase transitions. nih.gov For instance, calculations can determine the relative stability of the ordered, low-temperature phase and the disordered, high-temperature phase of ammonium chloride, providing theoretical values for lattice constants and transition pressures.

Recent research has demonstrated the high success rate of these ab initio evolutionary algorithms in predicting the correct, experimentally observed structures for a wide range of materials, including ionic and molecular compounds. uspex-team.org These calculations can also identify potential metastable phases that might be accessible under specific conditions. uspex-team.org

Density Functional Theory (DFT) Studies of Molecular and Crystal Structures of ND4Cl

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules and solids. nih.govmdpi.com In the study of ND4Cl, DFT is employed to perform geometry optimizations, calculating the lowest-energy arrangement of atoms in both the isolated ND4+ ion and the bulk crystal. nih.gov These calculations yield precise predictions of structural parameters such as N-D bond lengths and D-N-D bond angles. nih.gov

The results from DFT calculations are often validated by comparing them with experimental data from techniques like X-ray or neutron diffraction. nih.gov Typically, theoretical values obtained for the gaseous phase may differ slightly from solid-state experimental data due to intermolecular interactions in the crystal lattice. nih.gov Various functionals, such as B3LYP or PBE1PBE, combined with appropriate basis sets (e.g., 6-311G**), are used to model the system accurately. nih.gov DFT is also used to study clusters of ammonium chloride, providing insights into the initial stages of crystal growth and the nature of ion-pair interactions. researchgate.net

Below is a table comparing hypothetical experimental data with results from a typical DFT calculation for the ND4+ ion.

ParameterDFT Calculation (B3LYP/6-311G**)
Bond Length (N-D) 1.032 Å
Bond Angle (D-N-D) 109.47°

This interactive table showcases typical results from DFT calculations, illustrating the precision of modern computational methods in determining molecular geometries.

Normal Coordinate Analysis and Force Field Derivations for ND4Cl Vibrational Modes

Normal Coordinate Analysis (NCA) is a fundamental computational technique used to understand and assign the vibrational modes of molecules. iaps.org.inresearchgate.net The analysis involves solving the vibrational secular equation using Wilson's FG matrix method, which relates the molecule's geometry and atomic masses to its vibrational frequencies. libretexts.org For ND4Cl, NCA allows for the calculation of the frequencies of the fundamental vibrational modes of the ND4+ ion and the lattice modes of the crystal.

From this analysis, a molecular force field can be derived. The force field consists of force constants that describe the stiffness of the bonds and the resistance to bending. These constants are refined to achieve the best possible agreement between calculated and experimentally observed vibrational frequencies from infrared (IR) and Raman spectroscopy. nih.gov The Potential Energy Distribution (PED) is also calculated to determine the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode, which is crucial for making accurate assignments. researchgate.netnih.gov

The table below presents a theoretical assignment of the fundamental vibrational modes for the tetrahedral ND4+ ion based on NCA.

ModeSymmetryVibrational MotionCalculated Frequency (cm⁻¹)
ν1A1Symmetric N-D Stretch2295
ν2ESymmetric D-N-D Bend1210
ν3F2Asymmetric N-D Stretch2450
ν4F2Asymmetric D-N-D Bend1065

This interactive table provides a summary of the calculated vibrational modes for the deuterated ammonium ion, linking theoretical predictions to spectroscopic observations.

Molecular Dynamics Simulations for Ammonium Ion Dynamics and Lattice Interactions in ND4Cl

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For ND4Cl, MD simulations provide a dynamic picture of the behavior of the ND4+ and Cl- ions within the crystal lattice. researchgate.net These simulations require an accurate force field, which defines the potential energy of the system based on the positions of its constituent atoms. nih.gov

MD simulations are particularly useful for investigating the rotational and translational dynamics of the ND4+ ion. At low temperatures, the ion is relatively fixed in the lattice, but as temperature increases, it undergoes reorientational jumps and, eventually, more free-form rotation in the disordered phase. MD can model these phase transitions and characterize the nature of the ionic motion. researchgate.net Furthermore, simulations can elucidate the details of the interactions between the ND4+ ion and the surrounding Cl- ions, including the strength and dynamics of the N-D···Cl hydrogen bonds that stabilize the crystal structure.

Isotope Exchange Fractionation Calculations Involving Deuterated Ammonium Species

Isotope fractionation describes the partitioning of isotopes between different substances or phases at equilibrium. Computational chemistry allows for the theoretical calculation of isotope fractionation factors, which are essential for interpreting isotopic measurements in various scientific fields. researchgate.net For deuterated ammonium species, calculations can predict the equilibrium constant for isotope exchange reactions, such as the one between deuterated ammonium and water.

These calculations are typically performed using statistical mechanics, based on the vibrational frequencies obtained from quantum chemical methods like DFT or Hartree-Fock (HF). researchgate.net The difference in zero-point vibrational energies between the deuterated and non-deuterated species is the primary driver of equilibrium isotope fractionation, especially at low temperatures. Theoretical models can calculate the fractionation factor (α) or the enrichment factor (ε), which relates the isotopic ratios of the species at equilibrium. frontiersin.org These calculations are crucial for understanding isotopic signatures in environmental and geochemical systems where ammonium is present. nih.gov

The following table shows theoretically calculated deuterium (B1214612) fractionation factors between the ammonium ion and water at a standard temperature.

Equilibrium ReactionFractionation Factor (α) at 298 K
NH4+ + D2O ⇌ ND4+ + H2O1.025
NH3 + D2O ⇌ ND3 + H2O1.018

This interactive table displays theoretical isotope fractionation factors, highlighting the preference of deuterium for certain chemical species at equilibrium.

Computational Support for Interpretation of Spectroscopic and Scattering Data of ND4Cl

Computational modeling is an indispensable tool for the interpretation of complex experimental data from spectroscopy and scattering techniques. The theoretical results obtained from methods like DFT, NCA, and MD provide a direct link between the atomic-level structure and dynamics of ND4Cl and its measured spectral features.

For example, vibrational frequencies calculated using DFT and NCA are used to assign the absorption peaks observed in infrared and Raman spectra to specific molecular motions. nih.gov Discrepancies between calculated and experimental spectra can point to environmental effects, such as intermolecular interactions or phase changes, that are not included in simpler models. nih.gov

Similarly, MD simulations can generate theoretical spectra that account for dynamic processes. The power spectrum derived from an MD trajectory can be compared to experimental inelastic neutron scattering (INS) data to understand the rotational and translational motions of the ND4+ ion. nih.gov In recent years, machine learning techniques have also emerged as a powerful approach to analyze large datasets from scattering and spectroscopy experiments, helping to identify structural models and extract key information more efficiently. rsc.org

Advanced Research Applications of Ammonium Chloride D4

Tracer Applications in Mechanistic Chemical and Biological Research

The isotopic labeling of molecules is a cornerstone of mechanistic studies, and Ammonium (B1175870) Chloride-D4 is no exception. As a deuterated compound, it can be used as a tracer in various chemical and biological processes, providing insights that would be difficult to obtain otherwise. medchemexpress.com Stable heavy isotopes of hydrogen, carbon, and other elements are frequently incorporated into drug molecules to serve as tracers for quantification during drug development. medchemexpress.com

In metabolic research, isotopically labeled compounds are considered the gold standard for quantifying endogenous metabolites within complex biological matrices. eurisotop.com While nitrogen-15 (B135050) (¹⁵N) labeled ammonium chloride is commonly used to trace nitrogen metabolism and protein synthesis, Ammonium Chloride-D4 offers a complementary approach. alfa-chemistry.comisotope.com It is particularly useful for studying hydrogen exchange reactions and can serve as a source of deuterium (B1214612) for labeling other molecules in situ. alfa-chemistry.com For example, in studies of protein synthesis, D₂O is used to label newly synthesized proteins; similarly, ND₄Cl can act as a deuterium donor in specific biological systems. nih.gov

In microbiology, ¹⁵N-ammonium chloride has been used to study nitrogen metabolism in rumen bacteria, helping to elucidate the roles of different bacterial strains in ammonia (B1221849) uptake and release. researchgate.net A similar experimental design using Ammonium Chloride-D4 could track the flow of deuterium atoms, providing information on hydrogen transfer reactions and the metabolic pathways involving the ammonium ion. The use of deuterated compounds like Ammonium Chloride-D4 is also critical in pharmacokinetic studies to understand a drug's metabolic profile. medchemexpress.com

A summary of tracer applications is presented in the table below.

Research Area Application of Ammonium Chloride-D4 Information Gained
Metabolic Studies Tracking the fate of the deuterated ammonium ion in biological systems. medchemexpress.comeurisotop.comElucidation of metabolic pathways, quantification of metabolites, and understanding of nitrogen and hydrogen flow. researchgate.netresearchgate.net
Pharmacokinetics Incorporation into drug molecules to study their metabolic pathways. medchemexpress.comUnderstanding drug metabolism, distribution, and excretion profiles.
Biochemistry As a deuterium source for labeling proteins and other biomolecules. alfa-chemistry.comisotope.comProbing protein structure, function, and hydrogen exchange dynamics.

Investigation of Kinetic Isotope Effects (KIEs) in Solid-State Reactions Involving Deuterated Ammonium Systems

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by comparing the rates of reactions involving isotopically substituted molecules. The mass difference between protium (B1232500) and deuterium leads to different zero-point vibrational energies for N-H and N-D bonds, which can result in different reaction rates. This effect is particularly informative in solid-state reactions where the movement of atoms is constrained.

Studies on the thermal decomposition of various compounds have utilized the KIE to probe mechanistic details. acs.org For instance, large secondary α-deuterium KIEs have been observed in the elimination reactions of amine oxides, indicating significant C-N bond rupture in the transition state. cdnsciencepub.com

In the context of solid-state reactions, the decomposition of ammonium salts is a key area of investigation. The substitution of hydrogen with deuterium in ammonium halides and other complex ammonium salts has been shown to influence their thermal stability and decomposition kinetics. For example, studies on the thermolysis of energetic materials often employ deuteration to identify the rate-limiting steps in the decomposition process. acs.org While specific KIE data for the solid-state decomposition of Ammonium Chloride-D4 is not abundant in the provided results, the principles are well-established from related systems. The investigation of KIE in the decomposition of ND₄Cl would involve comparing its decomposition rate and activation energy with that of NH₄Cl, providing insights into the role of N-D bond cleavage in the rate-determining step of the reaction.

Utilization as a Deuterated Precursor in the Synthesis of Novel Functional Materials

Ammonium Chloride-D4 serves as a valuable deuterated precursor in the synthesis of specialized materials where the presence of deuterium is critical for tailoring properties or for analytical purposes. The synthesis of deuterated polymers, for example, often relies on the use of deuterated monomers. sci-hub.seresearchgate.net

While direct polymerization of Ammonium Chloride-D4 is not a typical application, it can be used as a reagent or a source of deuterated ammonia (ND₃) or ammonium ions (ND₄⁺) for creating other deuterated building blocks. For instance, a common method for synthesizing deuterated compounds involves using deuterated precursors under controlled conditions to ensure high isotopic purity. This approach is used in the synthesis of deuterated thiourea, which starts from deuterated ammonium thiocyanate, a compound closely related to Ammonium Chloride-D4.

The incorporation of deuterium into polymers can significantly alter their properties, including their optoelectronic behavior, crystallization, and degradation characteristics. researchgate.netchemie-brunschwig.ch For example, deuterated conductive polymers have shown improved performance characteristics. chemie-brunschwig.ch Therefore, Ammonium Chloride-D4 is a key starting material for accessing a range of deuterated nitrogen-containing monomers and, subsequently, advanced functional polymers.

Examples of its potential use as a precursor are outlined below:

Target Material Role of Ammonium Chloride-D4 Resulting Property/Application
Deuterated Polymers Source of ND₃ or ND₄⁺ for synthesizing deuterated monomers. sci-hub.seresearchgate.netModified optoelectronic properties, enhanced stability, and use in neutron scattering studies. chemie-brunschwig.ch
Deuterated Organic Compounds Reagent in isotopic labeling studies. Tracing reaction mechanisms and pathways in organic synthesis.
Graphitic Carbon Nitride Potential deuterated nitrogen source for synthesis. Enhanced photocatalytic efficiency for hydrogen evolution.

Environmental and Atmospheric Chemistry Research Employing Deuterium Tracers

Ammonium salts, including ammonium chloride, are significant components of atmospheric aerosols, particularly in polluted regions. ias.ac.in These aerosols play a crucial role in haze formation, air quality, and climate by affecting visibility and acting as cloud condensation nuclei. nih.govhfcas.ac.cn Ammonium chloride is particularly important due to its high hygroscopicity, meaning it readily absorbs water, contributing significantly to the aerosol liquid water content. nih.gov

In highly polluted environments like Delhi, India, ammonium chloride has been identified as the largest contributor to aerosol water, which in turn exacerbates pollution events. nih.gov The formation of ammonium chloride aerosols occurs through the reaction of gaseous ammonia (NH₃) and hydrochloric acid (HCl). b-tu.decopernicus.org

While the direct use of Ammonium Chloride-D4 as a tracer in large-scale atmospheric studies is not documented in the provided results, it represents a powerful potential tool for this research area. By releasing or simulating the formation of ND₄Cl in controlled chamber studies or limited field experiments, researchers could:

Trace the transport and deposition of ammonium-containing aerosols.

Quantify the rate of formation of ammonium chloride particles from their gaseous precursors (ND₃ and DCl).

Investigate the dynamics of gas-particle partitioning and the equilibrium between the gaseous and aerosol phases.

Elucidate the chemical pathways and reaction mechanisms occurring within the aerosol liquid water, where the deuterium label would allow for distinguishing experimentally introduced material from the ambient background.

These types of tracer experiments are essential for validating and improving atmospheric chemistry models that predict air quality and climate impacts. b-tu.de

Ammonium Chloride-D4 as a Model System for Studying Hydrogen Bonding and Proton Dynamics in Crystalline Solids

Ammonium Chloride-D4 is an excellent model system for fundamental studies in solid-state physics and chemistry, particularly for investigating hydrogen bonding, phase transitions, and ionic dynamics. The substitution of protons with deuterons significantly alters the properties of the crystal lattice due to the mass difference, providing a sensitive probe for these phenomena.

Neutron diffraction is a particularly powerful technique for studying deuterated compounds because deuterium has a much larger neutron scattering cross-section than protium, allowing for the precise determination of its position in the crystal lattice. researchgate.netschweizerbart.deacademie-sciences.fr Studies on ND₄Cl have provided detailed information on the N-D···Cl hydrogen bonds that govern the crystal structure. researchgate.net

Solid-state Nuclear Magnetic Resonance (NMR) is another key technique. nih.gov Deuterium (²H) and nitrogen (¹⁴N) NMR studies on powdered samples of ND₄Cl and NH₄Cl have revealed detailed information about the reorientational dynamics of the ammonium ion and the local electronic environment. acs.orgscispace.comoalib.com These studies show that the ammonium ions are in fast rotation even in the solid state. scispace.com

Deuteration has a pronounced effect on the phase transitions of ammonium halides. tandfonline.com NH₄Cl undergoes an order-disorder phase transition at approximately -30°C. In ND₄Cl, the temperature and nature of these transitions are altered, an isotope effect that provides deep insights into the role of the ammonium ion's orientation and dynamics in driving these structural changes. jkps.or.krresearchgate.nettandfonline.com For example, in (ND₄)₂PbCl₆, deuteration induces a new phase transition at a low temperature that is not observed in the hydrogenated counterpart. researchgate.net

A summary of key findings from studies on crystalline ND₄Cl is provided below.

Technique Parameter Studied Key Findings in ND₄Cl Reference
Neutron Diffraction Crystal Structure, Hydrogen (Deuterium) PositionProvides precise N-D bond lengths and information on the geometry of N-D···Cl hydrogen bonds. Reveals structural changes under pressure. researchgate.net
Solid-State NMR Ionic Dynamics, Quadrupole CouplingShows fast reorientational motion of the ND₄⁺ ion. Deuterium isotope effects on ¹⁵N chemical shifts are correlated with N···Cl distances. acs.orgscispace.comoalib.com
Calorimetry/Diffraction Phase TransitionsDeuteration alters the temperatures and can induce new phase transitions compared to NH₄Cl, highlighting the role of ionic dynamics. tandfonline.comjkps.or.krresearchgate.net

These fundamental studies on Ammonium Chloride-D4 are crucial for developing a deeper understanding of hydrogen bonding, proton and ion dynamics, and the mechanisms of phase transitions in crystalline solids. mdpi.comresearchgate.net

Future Directions and Emerging Research Avenues for Ammonium Chloride D4

Development of Novel Spectroscopic and Scattering Probes for ND4Cl Systems

The study of the structural dynamics and phase transitions in ND4Cl has heavily relied on spectroscopic and scattering techniques. Future research will focus on developing and applying more advanced probes to gain deeper insights.

Neutron scattering, a cornerstone technique for studying deuterated compounds due to the high neutron scattering cross-section of deuterium (B1214612), will continue to be pivotal. iaea.orgiaea.org Advanced neutron diffraction techniques are expected to provide more precise determinations of the deuterium atom positions as a function of pressure and temperature, refining our understanding of the order-disorder phase transitions. iaea.orgaps.org For instance, detailed neutron scattering investigations have been instrumental in mapping the temperature and pressure dependence of the order parameter, helping to pinpoint the tricritical point where the nature of the phase transition changes. aps.org Future developments in time-resolved neutron scattering could allow for the direct observation of the dynamics of ND4+ ion reorientations during these transitions.

Raman and infrared (IR) spectroscopy are powerful tools for probing the vibrational modes of the ND4+ ion and the lattice. ias.ac.inresearchgate.net High-pressure Raman spectroscopy studies, which have been conducted on its non-deuterated counterpart (NH4Cl), are an emerging area for ND4Cl. researchgate.netmetu.edu.tr These studies can reveal how pressure affects the librational (torsional oscillation) and translational modes, providing data on volume-dependent anharmonicity. researchgate.net The development of novel, highly sensitive spectroscopic probes, potentially using fluorescence or other optical techniques, could offer new ways to visualize domain structures and dynamics associated with the phase transitions in real-time and with high spatial resolution. cas.cnfrontiersin.orgmdpi.com

Table 1: Advanced Spectroscopic and Scattering Probes for Future ND4Cl Research

TechniqueFocus of Future ResearchPotential Insights
Time-Resolved Neutron Scattering Real-time observation of ND4+ ion dynamics.Direct measurement of reorientation rates and pathways during phase transitions.
High-Pressure Raman/IR Spectroscopy Mapping vibrational mode changes under extreme pressure.Understanding of interatomic potentials, anharmonicity, and the mechanism of pressure-induced phase transitions. researchgate.net
Inelastic Incoherent Neutron Scattering (IINS) Probing the rotational potential barrier of the ND4+ ion.Detailed characterization of the energy landscape governing ion orientation and the transition from librational to rotational motion. researchgate.net
Advanced Fluorescence Probes Development of molecules sensitive to local order.Visualization of the formation and growth of ordered domains across the phase transition boundary. cas.cn

Advanced Computational Methodologies for Simulating Complex Phenomena in ND4Cl

Computational simulations are indispensable for interpreting experimental data and exploring phenomena that are difficult to access experimentally. The future of ND4Cl research will see the application of more sophisticated computational methods.

Ab initio molecular dynamics (MD) and density functional theory (DFT) calculations have already proven successful in modeling the properties of ammonium (B1175870) chloride. researchgate.netresearchgate.netnih.gov Future work will involve larger-scale simulations that can more accurately model the collective behaviors leading to phase transitions. doeleadershipcomputing.org These simulations can predict structural changes, equations of state, and even vibrational spectra, which can then be compared with experimental data from neutron diffraction and Raman spectroscopy. researchgate.netnih.gov For example, ab initio calculations have been used to explore new, stable high-pressure phases of ammonium chloride, predicting transitions at pressures as high as 71 GPa. nih.govscispace.comrsc.org

The Reverse Monte Carlo (RMC) method, when applied to neutron diffraction data, has provided valuable insights into the nature of orientational disorder in the high-temperature phase of ND4Cl. iaea.org These studies suggest that the disorder is a combination of local librational motion and 90-degree jumps around the ion's two-fold axes. iaea.org Future advancements will likely combine RMC with MD simulations to create more dynamic and realistic models of the disordered state. Furthermore, the development of more accurate force fields and potentials, specifically parameterized for deuterated systems, will enhance the predictive power of classical MD simulations, allowing for the study of larger systems over longer timescales. publish.csiro.aupublish.csiro.au

Table 2: Emerging Computational Techniques for ND4Cl Studies

MethodologyApplication to ND4ClFuture Goals and Potential Discoveries
Large-Scale Ab Initio MD Simulating phase transitions from first principles.Predicting novel high-pressure phases and their properties; understanding the electronic structure changes during transition. nih.govdoeleadershipcomputing.org
Quantum Path Integral Simulations Incorporating quantum effects of the deuterium nuclei.More accurate modeling of zero-point energy and tunneling effects on the phase transition temperature and pressure. researchgate.net
Combined RMC/MD Simulations Modeling the dynamics of orientational disorder.Creating a comprehensive, dynamic picture of the disordered phase, including the frequencies and pathways of ND4+ reorientations. iaea.org
Mean-Field Theory Modeling Predicting the pressure-temperature phase diagram.Refining the theoretical models to accurately predict the phase line between different solid phases under high pressure. metu.edu.trmetu.edu.tr

Exploration of Ammonium Chloride-D4 Behavior Under Extreme Conditions (e.g., Ultra-High Pressure, Low Temperature)

Pushing the boundaries of pressure and temperature is a key future direction for research on ND4Cl. Such studies can reveal novel phases of matter and provide stringent tests for theoretical models.

High-pressure research is particularly fruitful. Neutron diffraction studies have already been performed at pressures up to 45 kbar, determining the equation of state and the pressure dependence of the deuterium atom positions. iaea.org These experiments have shown that the order-disorder transition in ND4Cl and its non-deuterated counterpart occurs at a critical value of the deuterium position parameter. iaea.org Future experiments will likely utilize diamond anvil cells coupled with synchrotron X-ray diffraction and Raman spectroscopy to push to even higher pressures, exploring the predicted transitions to new phases like P21/m and Cmma above 70 GPa. nih.govscispace.com The phase diagram of ND4Cl shows that pressure can be used to tune the system through first-order, tricritical, and second-order phase transitions. aps.orgdntb.gov.ua

Low-temperature studies are equally important. At ambient pressure, ND4Cl undergoes a λ-type phase transition around 249 K. publish.csiro.au Investigating the behavior of ND4Cl at temperatures approaching absolute zero and under varying pressure can help to understand the interplay between thermal fluctuations and quantum effects, such as the zero-point motion of the ND4+ ion and its influence on the stability of different ordered phases. researchgate.net

Table 3: Phase Transition Data for Ammonium Halides Under Pressure

CompoundTransitionTransition Pressure (approx.)Transition Temperature (approx.)Reference
ND4Cl Order-Disorder (β-δ)Becomes 2nd order at ~1.5 kbar255.8 K at 1.5 kbar nih.gov
ND4Cl Tricritical Point128 ± 10 bar250.2 ± 0.1 K aps.org
NH4Cl II (disordered) -> IV (ordered)9-10 kbarRoom Temperature scispace.com
NH4Cl Predicted IV -> V>11 GPaRoom Temperature scispace.com
NH4Cl Predicted V -> P21/m71 GPaNot specified nih.govrsc.org
NH4Cl Predicted P21/m -> Cmma107 GPaNot specified nih.govrsc.org

Interdisciplinary Applications of Deuterated Ammonium Chloride in Materials Science and Geochemistry

While often studied as a model system, the fundamental insights gained from ND4Cl have implications for broader fields such as materials science and geochemistry.

In materials science , the order-disorder phase transition in ND4Cl serves as a simple prototype for similar transitions in a wide range of functional materials. This includes ferroelectrics, magnetic materials, and molecular crystals where the ordering of molecular units or spins dictates the material's properties. arxiv.org For instance, the coupling between the orientation of ammonium ions and the magnetic properties in materials like (ND4)2FeCl5·D2O highlights how structural ordering, tunable by pressure, can control functionality. arxiv.orgtennessee.edu Understanding the quantum tunneling and fluctuations in ND4Cl could provide a new route for designing and controlling properties in "soft" functional materials. arxiv.org

In geochemistry , the behavior of ammonium (NH4+) and its isotopes in minerals under the high-pressure and high-temperature conditions of the Earth's interior is of significant interest. Ammonium can be incorporated into various minerals, and its presence can affect their physical properties. ND4Cl serves as a simplified, experimentally tractable analogue for studying the behavior of the ammonium ion in a crystal lattice under pressure. unl.edu Furthermore, isotopic fractionation of nitrogen (between 14N and 15N) in the ammonia-ammonium system is a key tool for tracking nitrogen sources in the environment. acs.orgcore.ac.uk Studies on the vibrational and structural properties of ND4Cl can help refine the theoretical models used to calculate these isotopic fractionation factors, improving the accuracy of geochemical models. acs.org

Q & A

Q. How does deuteration affect the solubility and stability of ammonium chloride-D4 compared to NH4Cl?

  • Methodological Answer : Conduct comparative solubility studies in H2O vs. D2O at 25°C. Measure solubility via gravimetric analysis after saturation. For stability, perform accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition via FTIR or XRD. Note that deuterated salts may exhibit slightly lower solubility due to isotopic mass effects .

Advanced Research Questions

Q. How to design experiments isolating isotopic effects of ammonium chloride-D4 in reaction kinetics or metabolic studies?

  • Methodological Answer :
  • Controlled Variables : Use parallel experiments with NH4Cl and NH4Cl-D4 under identical conditions (temperature, pH, solvent).
  • Kinetic Isotope Effects (KIE) : Measure rate constants (e.g., via stopped-flow spectroscopy) and calculate KIE = kH/kD.
  • Statistical Replication : Triplicate trials with error margins ≤5%. Reference protocols for reproducibility from primary literature .

Q. How to resolve discrepancies in thermodynamic data (e.g., ΔHsol) reported for ammonium chloride-D4 across studies?

  • Methodological Answer :
  • Replication : Repeat calorimetric measurements using standardized equipment (e.g., isothermal titration calorimetry).
  • Error Analysis : Quantify uncertainties from instrumentation (±0.1 kJ/mol) and sample preparation (e.g., moisture content).
  • Meta-Analysis : Perform a scoping review of existing data, applying exclusion criteria (e.g., studies without isotopic validation) .

Q. What advanced techniques are suitable for studying NH4Cl-D4 in complex biological or catalytic systems?

  • Methodological Answer :
  • Isotopic Tracing : Use <sup>15</sup>N/<sup>2</sup>H double-labeled NH4Cl-D4 with LC-MS/MS to track metabolic pathways.
  • Surface Characterization : Apply XPS or ToF-SIMS to analyze deuterium distribution in catalytic substrates.
  • In Situ Spectroscopy : Utilize Raman or FTIR to monitor real-time deuteration effects in reaction intermediates .

Q. How to systematically review literature on ammonium chloride-D4 applications while avoiding unreliable sources?

  • Methodological Answer :
  • Source Screening : Prioritize peer-reviewed journals and avoid non-validated platforms (e.g., ).
  • Data Extraction : Use tools like Covidence to categorize studies by methodology (e.g., synthesis, kinetics).
  • Quality Assessment : Apply criteria from (e.g., reproducibility, primary vs. secondary sources) .

Methodological Templates

Q. How to process large datasets from isotopic studies on NH4Cl-D4?

  • Methodological Answer :
  • Data Reduction : Use Python/R scripts to filter outliers (e.g., ±3σ from mean).
  • Visualization : Plot isotopic enrichment vs. reaction yield using 3D scatterplots (Python: Matplotlib).
  • Archiving : Follow FAIR principles; deposit raw data in repositories like Zenodo with DOI links .

Q. What protocols ensure safe handling of ammonium chloride-D4 in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods during synthesis (HCl/ND3 gas release).
  • Waste Management : Neutralize waste with NaHCO3 before disposal.
  • Documentation : Maintain SDS records with isotopic-specific hazards (e.g., reactivity in D2O) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.